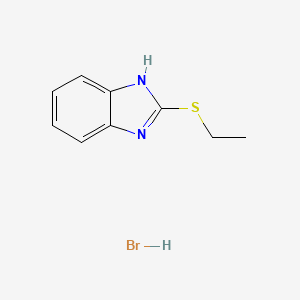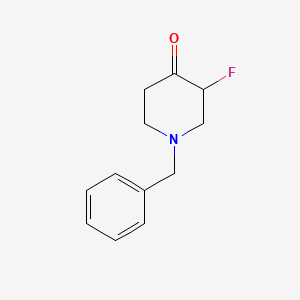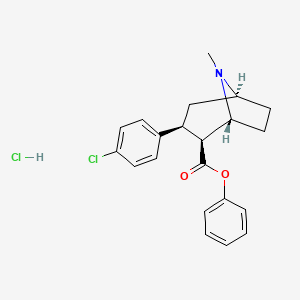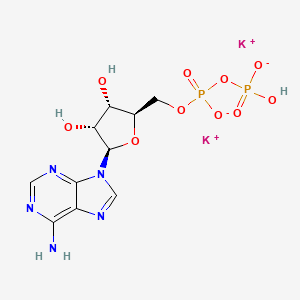
Boc-(R)-2-aMino-4- pentenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-®-2-Amino-4-pentenoic acid is a derivative of amino acids where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is significant in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions. The Boc group helps in protecting the amino group during various chemical reactions, ensuring that the amino group remains intact until the desired stage of the synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-®-2-Amino-4-pentenoic acid typically involves the protection of the amino group of ®-2-Amino-4-pentenoic acid with a Boc group. The reaction is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction proceeds through the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Boc2O, followed by the elimination of carbon dioxide and tert-butanol .
Industrial Production Methods
In industrial settings, the production of Boc-®-2-Amino-4-pentenoic acid can be scaled up using continuous flow reactors. These reactors allow for efficient mixing and temperature control, leading to higher yields and purity of the product. Solid acid catalysts, such as H-BEA zeolite, can be used to facilitate the reaction under continuous flow conditions .
Chemical Reactions Analysis
Types of Reactions
Boc-®-2-Amino-4-pentenoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), resulting in the free amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pentenoic acid moiety.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or deep eutectic solvents like choline chloride/p-toluenesulfonic acid.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Deprotection: ®-2-Amino-4-pentenoic acid.
Substitution: N-substituted derivatives of ®-2-Amino-4-pentenoic acid.
Oxidation and Reduction: Oxidized or reduced forms of the pentenoic acid moiety.
Scientific Research Applications
Boc-®-2-Amino-4-pentenoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and protein synthesis. The compound can be incorporated into peptides to investigate the role of specific amino acids in biological processes.
Medicine: Potential applications in drug development, particularly in the design of peptide-based therapeutics. The Boc group can be removed under mild conditions, making it suitable for use in sensitive biological systems.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-®-2-Amino-4-pentenoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, such as forming peptide bonds in protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Cbz-®-2-Amino-4-pentenoic acid: Uses the benzyloxycarbonyl (Cbz) group for protection. The Cbz group is removed by catalytic hydrogenation.
Fmoc-®-2-Amino-4-pentenoic acid: Uses the 9-fluorenylmethoxycarbonyl (Fmoc) group for protection.
Uniqueness
Boc-®-2-Amino-4-pentenoic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This orthogonality makes it particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are crucial .
Properties
CAS No. |
138246-06-7 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.24628 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide](/img/structure/B1149528.png)




